(3-(1H-Pyrrol-1-yl)phenyl)boronic acid
Overview
Description
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrrol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: 3-bromo-1H-pyrrole
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydroxide in water at elevated temperatures.
Major Products
Oxidation: Phenol derivatives
Reduction: Alcohol or amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as boron-doped graphene and other nanomaterials
Mechanism of Action
The mechanism of action of (3-(1H-Pyrrol-1-yl)phenyl)boronic acid involves its interaction with biological molecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (3-(1H-Pyrazol-3-yl)boronic acid
- (3-(1H-Indol-1-yl)phenyl)boronic acid
Uniqueness
(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in various applications compared to other boronic acids .
Properties
IUPAC Name |
(3-pyrrol-1-ylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXWIVWPUVRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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